Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2,3-dichlorophenyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₅H₁₉Cl₂N₂O₂, with a molecular weight of 338.14 g/mol (unlabelled CAS: 503315-03-5) . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for neuroactive or anticancer agents. Its deuterated analog (CAS: 503315-03-5-d8) is utilized in metabolic and pharmacokinetic studies due to isotopic stability .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
LYAUWEQYMJJEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperazine Core with Boc Protection
The core structure, tert-butyl 2-(piperazin-1-yl)carboxylate, can be synthesized through nucleophilic substitution or amide coupling reactions involving piperazine derivatives and tert-butyl chloroformate or related reagents.
- Use of tert-butyl chloroformate as the Boc-protecting agent.
- Base such as triethylamine or N-ethyl-N,N-diisopropylamine to facilitate carbamate formation.
- Solvent: Dichloromethane or acetonitrile, under inert atmosphere at room temperature or slightly elevated temperatures (~50°C).
Example:
In one method, a solution of piperazine in dichloromethane is treated with tert-butyl chloroformate and triethylamine, stirred at room temperature for 2 hours, leading to the formation of tert-butyl piperazine-1-carboxylate with yields often exceeding 95%.
Introduction of the 2,3-Dichlorophenyl Group
The key step involves attaching the dichlorophenyl moiety to the piperazine nitrogen. This can be achieved through nucleophilic aromatic substitution or via cross-coupling reactions, depending on the starting materials.
- Direct nucleophilic substitution of a suitable chlorinated precursor with piperazine derivatives.
- Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, using aryl halides and piperazine derivatives.
Example:
A palladium-catalyzed Buchwald-Hartwig coupling between 2,3-dichlorophenyl halides and Boc-protected piperazine derivatives has been reported, with reaction conditions typically involving:
- Catalyst: Bis(dibenzylideneacetone) palladium(0) with phosphine ligands.
- Base: Sodium tert-butoxide or cesium carbonate.
- Solvent: Toluene or dioxane.
- Temperature: Around 70°C for 1.5 hours, yielding the target compound with high efficiency.
Specific Synthetic Routes and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Tert-butyl chloroformate, triethylamine | Dichloromethane | Room temperature | 2 hours | >95% | Formation of tert-butyl piperazine-1-carboxylate |
| 2 | 2,3-Dichlorophenyl halide (e.g., 2,3-dichlorophenyl bromide) | Toluene/dioxane | 70°C | 1.5 hours | 95% | Buchwald-Hartwig amination with palladium catalyst |
| 3 | Work-up and purification | - | - | - | - | Recrystallization or chromatography |
Alternative Synthetic Approaches
Multi-step Route via Intermediate Precursors
Some methods employ intermediate compounds such as 2-(2,3-dichlorophenyl)hydrazines or chlorinated aromatic amines, which are coupled with protected piperazines under reductive or coupling conditions.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. Reaction parameters are optimized to minimize impurities and maximize throughput, with purification often involving recrystallization and chromatography.
Summary of Key Reaction Conditions
| Reaction Type | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, piperazine | Triethylamine | Dichloromethane | Room temperature | >95% | Efficient protection step |
| Aromatic substitution | 2,3-Dichlorophenyl halide, piperazine | Palladium catalyst | Toluene/dioxane | 70°C | 95% | Cross-coupling route |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions. For example:
-
Reaction with Trifluoromethanesulfonic Anhydride :
At −50°C in dichloromethane (DCM) with Hunig’s base, the piperazine nitrogen reacts with trifluoromethanesulfonic anhydride to form tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate. This reaction proceeds via a two-step mechanism involving base-assisted deprotonation followed by sulfonylation .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonylation | Trifluoromethanesulfonic anhydride, DCM, −50°C | Tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate | 68% |
Deprotection of the Tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
-
Trifluoroacetic Acid (TFA) Treatment :
In dichloromethane with TFA, the Boc group is removed to yield 1-(2,3-dichlorophenyl)piperazine. This reaction is critical for generating reactive intermediates for further functionalization.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Boc Deprotection | TFA (20 eq), DCM, rt, 2h | 1-(2,3-Dichlorophenyl)piperazine | Quantitative conversion |
Cross-Coupling Reactions
The dichlorophenyl moiety enables participation in palladium-catalyzed couplings:
-
Suzuki–Miyaura Coupling :
The compound reacts with boronic acids (e.g., pyrazinyl boronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C. This forms biaryl derivatives, expanding its utility in synthesizing complex heterocycles .
| Reaction | Catalysts/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 3-(2,3-Dichlorophenyl)-6-substituted-pyrazine derivatives | 72–85% |
-
Buchwald–Hartwig Amination :
With palladium catalysts (e.g., Pd₂(dba)₃) and Xantphos, the dichlorophenyl group undergoes amination with primary/secondary amines to form aryl amine derivatives.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
NaOH in THF/water (1:1) at 60°C cleaves the ester to yield 2-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. This reaction is reversible under acidic conditions.
Oxidation and Reduction
-
Oxidation :
The piperazine ring is oxidized with KMnO₄ in acidic conditions to form diketopiperazine derivatives, though yields are moderate (40–55%). -
Reduction :
LiAlH₄ reduces the carbamate group to a methylene bridge, though this is less common due to competing side reactions.
HATU-Mediated Couplings
The deprotected piperazine reacts with carboxylic acids via HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) activation:
-
Example :
Reaction with 2-(4-((trifluoromethyl)sulfonyl)piperazine-1-carbonyl)pyrrolidine in DMF forms a bis-carbamate product (75% yield) .
Comparative Reactivity with Analogues
The 2,3-dichlorophenyl substituent confers distinct electronic and steric effects compared to other derivatives:
| Compound | Substituent Position | Key Reactivity Differences |
|---|---|---|
| Tert-butyl 3-(2,6-dichlorophenyl)piperazine-1-carboxylate | 2,6-Dichloro | Reduced steric hindrance enables faster Suzuki couplings |
| 1-(2,3-Dichlorophenyl)piperazine | No Boc group | Higher nucleophilicity but lower stability |
Mechanistic Insights
-
Nucleophilic Substitution : The piperazine nitrogen’s lone pair attacks electrophilic centers (e.g., sulfonyl chlorides), facilitated by polar aprotic solvents.
-
Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to tert-butyl cation elimination.
Scientific Research Applications
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs with anticancer, antifungal, and antibacterial properties
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers of Dichlorophenyl Substituents
The position of chlorine atoms on the phenyl ring significantly influences physicochemical and biological properties:
Key Findings :
- 2,3-Dichloro isomer : Exhibits moderate polarity, making it suitable for CNS-targeting drug intermediates.
- 2,4-Dichloro isomer : Used in anticancer research due to enhanced metabolic stability compared to 2,3-isomer .
- 3,5-Dichloro isomer : Increased steric hindrance reduces receptor binding affinity in some applications .
Piperazine Derivatives with Sulfonyl Groups
Sulfonyl modifications alter solubility and electronic properties:
Comparison :
Piperazine-Triazole Hybrids
Triazole-linked derivatives exhibit diverse biological activities:
Structural Impact :
Piperazine-Pyridine/Thiazole Conjugates
Biological Activity
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈Cl₂N₂O₂
- Molecular Weight : 323.22 g/mol
- CAS Number : 70701068
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing several biochemical pathways.
Target Interactions
- Neurotransmitter Receptors : Piperazine derivatives often exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and bacterial infections.
Biological Activity
Research has shown that this compound possesses a range of biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : Studies indicate cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
- Cytotoxicity Assessment : In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, with varying degrees of potency depending on the concentration used .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that this compound exhibited a dose-dependent cytotoxic effect. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells following treatment with the compound at concentrations as low as 0.01 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl group enhances the compound's affinity for its biological targets, improving its overall efficacy. Modifications to the piperazine ring can also lead to variations in activity profiles, indicating that careful structural optimization could yield more potent derivatives .
Q & A
Q. Critical Conditions :
- Catalyst loading (1–5 mol% Pd) and temperature control (80–100°C) to minimize side reactions.
- Anhydrous solvents (e.g., DCM, THF) to prevent Boc-group hydrolysis.
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Coupling | Pd₂(dba)₃, Xantphos | Dioxane | 80°C | 43–63% | |
| Boc Protection | DCC, DMAP | DCM | RT | 60–70% |
Advanced: How can researchers resolve discrepancies in reported biological activities across different receptor binding assays?
Answer:
Discrepancies often arise from assay variability (e.g., receptor isoforms, cell lines). Methodological strategies include:
- Chimeric Receptor Studies : Swapping extracellular loops (e.g., E2 loop in dopamine D3/D2 receptors) to identify binding domain contributions .
- Orthogonal Assays : Combining radioligand binding (e.g., [³H]spiperone) with functional assays (e.g., cAMP inhibition) to confirm activity .
- Structural Analysis : Using X-ray crystallography (e.g., SHELX refinement) or NMR to validate ligand-receptor interactions .
Example : In dopamine receptor studies, replacing the D3R E2 loop with D2R residues reduced ligand selectivity by >100-fold, resolving contradictory binding data .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine-CH₂ at δ 3.2–3.8 ppm) and confirms Boc-group presence (tert-butyl C at δ 28 ppm) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (secondary amines at ~3300 cm⁻¹) .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 368.5 g/mol) and fragmentation patterns .
Table 2 : Key Spectroscopic Data
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.4 ppm (s, 9H) | tert-butyl | |
| FT-IR | 1695 cm⁻¹ | Boc C=O | |
| LCMS | m/z 368.5 | [M+H]⁺ |
Advanced: What strategies address contradictory crystallographic data in piperazine derivatives?
Answer:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in flexible piperazine rings .
- Twinned Refinement : Use SHELXL for twinned crystals, applying HKLF5 format to model overlapping lattices .
- Hydrogen Bond Analysis : Hirshfeld surface calculations (CrystalExplorer) to validate packing interactions .
Case Study : For tert-butyl 4-(2-ethoxyethyl)piperazine-1-carboxylate, disorder in the ethoxy group was resolved using restraints (ISOR, DELU) in SHELXL .
Basic: What are the recommended storage conditions for compound stability?
Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent Boc-group cleavage .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid protic solvents (e.g., H₂O, MeOH) .
- Light Sensitivity : Protect from UV light using amber glassware .
Advanced: How do computational models predict dopamine receptor interactions?
Answer:
- Docking Simulations : AutoDock Vina or Glide to model ligand binding in D3R/D2R pockets, focusing on the 2,3-dichlorophenyl moiety’s hydrophobic interactions .
- MD Simulations : GROMACS for assessing piperazine ring flexibility and tert-butyl group stability in lipid bilayers .
- Pharmacophore Mapping : MOE or Schrödinger to identify critical H-bond acceptors (e.g., piperazine N) and aromatic features .
Validation : Chimeric receptors confirmed computational predictions of E2 loop involvement in selectivity .
Advanced: What methodological considerations are critical for SAR studies of piperazine ligands?
Answer:
- Substituent Scanning : Systematically vary substituents (e.g., Cl vs. OMe at phenyl positions) to map steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 2,3-dichloro groups enhance D3R affinity by ~10-fold) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess tert-butyl group resistance to oxidative demethylation .
Basic: How is chromatographic purity assessed during synthesis?
Answer:
- HPLC : C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/H₂O (0.1% TFA) gradient .
- TLC : Silica plates (EtOAc/hexane = 1:3); visualize with ninhydrin (amines) or UV .
- Purity Threshold : ≥95% by area normalization; residual solvents (e.g., DCM) quantified via GC-MS .
Advanced: How does the tert-butyl group modulate pharmacokinetic properties?
Answer:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted piperazines, enhancing blood-brain barrier penetration .
- Metabolic Shielding : The bulky tert-butyl group reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4–6 h in rodents) .
- Solubility Trade-offs : While improving membrane permeability, it lowers aqueous solubility (e.g., 12 µM in PBS), requiring formulation with cyclodextrins .
Advanced: How can conflicting solubility data in different solvents be reconciled?
Answer:
- Solvent Screening : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) .
- Thermodynamic Analysis : Van’t Hoff plots to determine enthalpy-driven vs. entropy-driven solubility .
- Co-Crystallization : Co-formers (e.g., succinic acid) improve solubility in polar solvents without altering stability .
Example : Solubility in DMSO (25 mg/mL) vs. PBS (0.03 mg/mL) highlights formulation challenges for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
